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Compound of Interest

Compound Name: 4-Ethyloxan-4-amine

CAS No.: 1158759-90-0

Cat. No.: B1650248

Get Quote

Executive Summary
This technical guide details the synthesis and characterization of 4-Ethyloxan-4-amine
(systematically named 4-amino-4-ethyltetrahydro-2H-pyran). This molecule features a

quaternary carbon center at the 4-position of the saturated oxygen heterocycle, a structural

motif increasingly valued in medicinal chemistry for its ability to restrict conformational flexibility

and lower lipophilicity (low LogP) compared to carbocyclic analogs.

Critical Distinction: This guide focuses on the gem-disubstituted primary amine (Ethyl and

Amine both at C4), not the secondary amine N-ethyltetrahydro-2H-pyran-4-amine. The

quaternary center presents specific synthetic challenges, primarily steric hindrance and the risk

of elimination during intermediate steps.
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Property Specification

IUPAC Name 4-Ethyltetrahydro-2H-pyran-4-amine

Molecular Formula C₇H₁₅NO

Molecular Weight 129.20 g/mol

CAS Number 924266-86-6 (HCl salt) / Generic Ref

Appearance Pale yellow oil (Free base)

Solubility
Soluble in MeOH, DCM, dilute HCl; sparingly

soluble in non-polar alkanes.[1][2]

Retrosynthetic Analysis
The construction of the quaternary ammonium center at the 4-position of the pyran ring is best

approached via nucleophilic addition to the commercially available ketone, tetrahydro-4H-

pyran-4-one.

Disconnection: C–N bond or C–C bond at the quaternary center.

Precursor: 4-Ethyltetrahydro-2H-pyran-4-ol (Tertiary Alcohol).

Starting Material: Tetrahydro-4H-pyran-4-one (Oxanone).

Two primary routes are viable:

Route A (Azide Interception): Grignard addition followed by substitution with azide and

reduction. This is the preferred laboratory-scale route due to milder conditions that minimize

elimination side-products.

Route B (Ritter Reaction): Grignard addition followed by acid-mediated amidation. This is

preferred for industrial scalability but requires careful control of acidic conditions to prevent

dehydration to 4-ethylidenetetrahydro-2H-pyran.

Experimental Protocols
Route A: The Azide Interception Sequence (High Purity)
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This route is recommended for research-scale synthesis (grams to decagrams) as it avoids the

harsh acidic environment of the Ritter reaction.

Step 1: Grignard Addition
Reaction: Tetrahydro-4H-pyran-4-one + EtMgBr → 4-Ethyltetrahydro-2H-pyran-4-ol

Setup: Flame-dried 3-neck flask under Argon atmosphere.

Reagent: Charge Ethylmagnesium bromide (1.2 equiv, 3.0 M in Et₂O) and cool to 0°C.

Addition: Add Tetrahydro-4H-pyran-4-one (1.0 equiv) dissolved in anhydrous THF dropwise

over 30 minutes.

Process: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain

with PMA or KMnO₄).

Workup: Quench carefully with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash

combined organics with brine, dry over MgSO₄, and concentrate.

Yield Target: >85% (Colorless oil).

Step 2: Azidation
Reaction: 4-Ethyltetrahydro-2H-pyran-4-ol + TMSN3 → 4-Azido-4-ethyltetrahydro-2H-pyran

Note: Tertiary alcohols are difficult to substitute directly. Use of Lewis Acid catalysis is required.

Setup: Dissolve the tertiary alcohol (from Step 1) in dry DCM under Argon.

Reagents: Add Trimethylsilyl azide (TMSN₃) (2.0 equiv).

Catalyst: Cool to 0°C and add BF₃·OEt₂ (1.1 equiv) dropwise. Caution: Exothermic.

Process: Stir at 0°C for 1 hour, then RT for 12 hours.

Safety: Azides are potential explosion hazards. Do not concentrate to dryness if high azide

content is suspected.
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Workup: Quench with NaHCO₃. Extract with DCM.

Intermediate: 4-Azido-4-ethyltetrahydro-2H-pyran (Oil).

Step 3: Staudinger Reduction
Reaction: Azide + PPh₃ + H₂O → 4-Ethyloxan-4-amine

Setup: Dissolve the crude azide in THF/Water (10:1).

Reagent: Add Triphenylphosphine (PPh₃) (1.5 equiv).

Process: Stir at RT for 12–24 hours. Nitrogen gas evolution will be observed.

Workup: Acidify with 1M HCl to pH 2 (protonates the amine, keeping it in the aqueous

phase). Wash the aqueous layer with Et₂O (removes PPh₃ and O=PPh₃).

Isolation: Basify the aqueous layer with 2M NaOH to pH >12. Extract exhaustively with DCM

or CHCl₃/IPA (3:1). Dry and concentrate.

Purification: If necessary, flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Route B: The Ritter Reaction (Scalable Alternative)
Reaction: Tertiary Alcohol + HCN (generated in situ) → Formamide → Amine

Reagents: 4-Ethyltetrahydro-2H-pyran-4-ol, Sodium Cyanide (NaCN), Sulfuric Acid (H₂SO₄),

Acetic Acid.

Process: Treat the alcohol with NaCN (2 equiv) in AcOH. Add H₂SO₄ dropwise at 0°C.

Mechanism: The acid generates the tertiary carbocation, which is intercepted by the nitrile

(HCN or Acetonitrile).

Hydrolysis: The resulting formamide or acetamide is refluxed in NaOH/EtOH to liberate the

free amine.

Risk: High risk of elimination to the alkene (4-ethylidene) due to the stability of the tertiary

carbocation and strong acid.
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Visualization of Workflows
Synthesis Workflow (Route A)

Tetrahydro-4H-pyran-4-one Step 1: Grignard Addition
(EtMgBr, THF, 0°C)

Intermediate:
4-Ethyl-4-hydroxy-pyran

Step 2: Azidation
(TMSN3, BF3·OEt2)

Intermediate:
4-Azido-4-ethyl-pyran

Step 3: Staudinger Reduction
(PPh3, H2O)

Target:
4-Ethyloxan-4-amine

Click to download full resolution via product page

Caption: Step-by-step synthesis via the Azide Interception method to avoid elimination side-

products.

Purification Logic (Acid-Base Extraction)
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Crude Reaction Mixture
(Amine + Byproducts)

Add 1M HCl (pH < 2)

Phase Separation

Organic Layer
(Discard PPh3, Impurities)

Organic

Aqueous Layer
(Amine·HCl Salt)

Aqueous

Add 2M NaOH (pH > 12)

Extract with DCM

Pure 4-Ethyloxan-4-amine

Click to download full resolution via product page

Caption: Acid-base extraction protocol for isolating the amine from neutral byproducts (e.g.,

Triphenylphosphine oxide).

Characterization Standards
The following data supports the identification of the target molecule.
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Nuclear Magnetic Resonance (NMR)[3][4]
¹H NMR (400 MHz, CDCl₃):

δ 0.92 (t, J=7.5 Hz, 3H): Methyl group of the ethyl chain.

δ 1.15 (br s, 2H): NH₂ protons (exchangeable with D₂O).

δ 1.55 (q, J=7.5 Hz, 2H): Methylene group of the ethyl chain.

δ 1.45–1.60 (m, 4H): C3 and C5 protons of the pyran ring (often overlapping with ethyl

methylene).

δ 3.65–3.80 (m, 4H): C2 and C6 protons (adjacent to Oxygen).

¹³C NMR (100 MHz, CDCl₃):

δ 7.8: Ethyl CH₃.

δ 32.5: Ethyl CH₂.

δ 36.8: Ring C3/C5.

δ 51.2: Quaternary C4 (attached to Nitrogen).

δ 64.5: Ring C2/C6 (attached to Oxygen).

Mass Spectrometry
Method: ESI-MS (Positive Mode)

Expected Ion: [M+H]⁺ = 130.12 m/z.

Thin Layer Chromatography (TLC)[4]
Stationary Phase: Silica Gel 60 F₂₅₄.

Mobile Phase: 20% Methanol in Dichloromethane (DCM) + 1% NH₄OH.

Rf Value: ~0.18 (Stains with Ninhydrin or Iodine).
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Safety & Handling
Azide Safety: If utilizing Route A, maintain strict control over TMSN₃. It hydrolyzes to release

Hydrazoic Acid (HN₃), which is highly toxic and explosive. Perform all azide steps in a well-

ventilated fume hood.

Cyanide Safety: If utilizing Route B, NaCN is fatal if swallowed or in contact with acid. Keep

a cyanide antidote kit available.

Storage: The free amine absorbs CO₂ from the air. Store under Nitrogen or Argon at 4°C. For

long-term storage, conversion to the Hydrochloride salt (4-Ethyloxan-4-amine·HCl) is

recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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